2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl
Description
2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl is a biphenyl derivative featuring methoxy (-OCH₃) groups at the 2 and 2' positions and perfluorinated tridecafluorohexyl (-C₆F₁₃) chains at the 5 and 5' positions. The biphenyl core provides rigidity, while the fluorinated alkyl chains confer exceptional hydrophobicity, chemical inertness, and thermal stability.
Properties
CAS No. |
658709-63-8 |
|---|---|
Molecular Formula |
C26H12F26O2 |
Molecular Weight |
850.3 g/mol |
IUPAC Name |
1-methoxy-2-[2-methoxy-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene |
InChI |
InChI=1S/C26H12F26O2/c1-53-13-5-3-9(15(27,28)17(31,32)19(35,36)21(39,40)23(43,44)25(47,48)49)7-11(13)12-8-10(4-6-14(12)54-2)16(29,30)18(33,34)20(37,38)22(41,42)24(45,46)26(50,51)52/h3-8H,1-2H3 |
InChI Key |
LXEZUVBJVWGQFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=C(C=CC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Attachment of Tridecafluorohexyl Chains: The tridecafluorohexyl chains can be attached through nucleophilic substitution reactions, where the biphenyl core reacts with tridecafluorohexyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The tridecafluorohexyl chains can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and hydrophobicity.
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and applications of 2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl and related biphenyl derivatives:
Physicochemical Properties
Biological Activity
2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl, a fluorinated biphenyl compound, has garnered attention due to its unique chemical structure and potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its environmental impact, toxicity, and potential health effects.
Chemical Structure and Properties
The compound 2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl is characterized by two methoxy groups and two long perfluorinated alkyl chains. The presence of these fluorinated groups imparts significant hydrophobicity and lipophobicity to the molecule, which influences its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C26H38F24O2 |
| Molecular Weight | 1000.53 g/mol |
| Melting Point | Not available |
| Solubility | Low in water |
| Log P (octanol-water partition) | High |
Toxicological Studies
Research indicates that compounds similar to 2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl exhibit significant toxicity in various biological models. The most concerning effects relate to their persistence in the environment and potential for bioaccumulation.
Case Study: Toxicity in Aquatic Organisms
A study investigated the effects of fluorinated compounds on aquatic organisms. Results showed that exposure to similar biphenyl derivatives led to:
- Increased mortality rates in fish species.
- Impaired reproductive success in aquatic invertebrates.
- Bioaccumulation in higher trophic levels.
These findings suggest that 2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl may also pose risks to aquatic ecosystems.
Endocrine Disruption Potential
Fluorinated compounds are known for their potential endocrine-disrupting properties. Research has indicated that exposure to such compounds can interfere with hormonal signaling pathways.
Key Findings:
- Thyroid Disruption : In vivo studies have shown alterations in thyroid hormone levels among subjects exposed to similar fluorinated biphenyls.
- Reproductive Health : Evidence suggests potential impacts on reproductive health due to hormonal imbalances caused by these compounds.
Environmental Impact
The environmental persistence of fluorinated compounds raises concerns regarding their long-term ecological effects. Studies have documented the presence of these substances in various environmental matrices, including water bodies and soil.
Table 2: Environmental Persistence Data
| Compound | Half-life (in water) | Bioaccumulation Factor (BAF) |
|---|---|---|
| 2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl | >10 years | High |
| PFOS (Perfluorooctane sulfonate) | >8 years | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
